REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][O:7][C:8]2=[O:11])=[CH:4][CH:3]=1.[OH-:12].[K+]>CO.O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][OH:12])=[C:9]([CH:10]=1)[C:8]([OH:7])=[O:11] |f:1.2|
|
Name
|
|
Quantity
|
0.549 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2COC(C2=C1)=O
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under vacuum to a volume of about 3 mL
|
Type
|
CUSTOM
|
Details
|
The insoluble material (inorganic salt) was removed by suction filtration
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with ethyl acetate (5×30 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of solvent under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C(=O)O)C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.82 mmol | |
AMOUNT: MASS | 0.479 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |